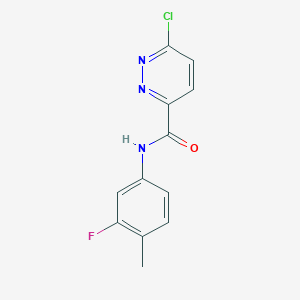![molecular formula C13H14N4O3 B7575416 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid, also known as TPBA, is a chemical compound that has been studied for its potential applications in scientific research. TPBA is a member of the triazole family of compounds, which have been found to have a wide range of biological activities. In
作用机制
The mechanism of action of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid is not fully understood. However, it has been proposed that 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid may exert its biological effects by inhibiting the activity of certain enzymes or proteins in the body. For example, 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models of diabetes. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has also been found to have anti-viral properties, inhibiting the replication of certain viruses such as hepatitis C virus.
实验室实验的优点和局限性
One advantage of using 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid in lab experiments is its wide range of biological activities. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a potentially useful tool for studying these processes. However, one limitation of using 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid in lab experiments is its potential toxicity. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are many future directions for research on 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid. One area of research could be the development of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid derivatives with improved biological activity and reduced toxicity. Another area of research could be the investigation of the mechanism of action of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid, to better understand how it exerts its biological effects. Additionally, 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid could be studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
合成方法
The synthesis of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid involves the reaction of 3-aminomethylbenzoic acid with triazole and propionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The resulting product is then purified by recrystallization.
科学研究应用
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
3-[[3-(triazol-1-yl)propanoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12(4-6-17-7-5-15-16-17)14-9-10-2-1-3-11(8-10)13(19)20/h1-3,5,7-8H,4,6,9H2,(H,14,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOUWFVJSMVHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)CCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7575333.png)
![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![1-[Bis(prop-2-enyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575341.png)
![1-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7575343.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
![N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)


![3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide](/img/structure/B7575369.png)
![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)
![3-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575429.png)